
Apatorsen in Metastatic Castration-Resistant
Prostate Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Apatorsen

Cat. No.: B10776375 Get Quote

Apatorsen (OGX-427), an antisense oligonucleotide targeting heat shock protein 27 (Hsp27),

has been investigated as a potential therapeutic agent for metastatic castration-resistant

prostate cancer (mCRPC). Clinical trial data from a randomized phase 2 study provides

insights into its efficacy and safety when compared to prednisone alone. While the addition of

apatorsen to prednisone did not significantly improve the rate of disease progression at 12

weeks, it demonstrated a notable increase in prostate-specific antigen (PSA) decline,

suggesting a biological activity that warrants further investigation.

Efficacy in mCRPC
A key randomized phase 2 clinical trial (NCT01120470) evaluated the efficacy of apatorsen in

combination with prednisone versus prednisone alone in patients with mCRPC. The primary

endpoint was the proportion of patients without disease progression at 12 weeks. The results

showed no statistically significant difference between the two arms for this primary endpoint.[1]

However, secondary endpoints revealed a statistically significant improvement in PSA response

for patients receiving apatorsen.
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Endpoint
Apatorsen +
Prednisone (n=36)

Prednisone Alone
(n=38)

P-value

No Disease

Progression at 12

weeks

50% (95% CI: 32.9%,

67.1%)

42% (95% CI: 26.3%,

59.2%)
0.33[1]

≥50% PSA Decline 47% 24% 0.04[1]

Median Duration of

PSA Response

24.1 weeks (95% CI:

12.0, 52)

14.0 weeks (95% CI:

4.0, 44.4)
-

Safety and Tolerability
Apatorsen's safety profile has been evaluated in several clinical trials. The most frequently

reported adverse events are infusion-related reactions. Grade 1-2 toxicities are common, while

higher-grade events are less frequent.

Adverse Events of Note
Infusion reactions were the most common adverse event associated with apatorsen, occurring

in 77% of treated patients in the phase 2 mCRPC trial.[1] A phase 1 dose-escalation study

reported that most treatment-related adverse events were grade 1-2 and included chills,

pruritus, flushing, prolonged activated partial thromboplastin time (aPTT), lymphopenia, and

anemia.[2]

In the PACIFIC trial, a randomized phase 2 study of apatorsen with abiraterone, grade 3/4

adverse events considered related to apatorsen included dyspnea (14%), fatigue (14%),

increased ALT (9%), increased AST (9%), and thrombocytopenia (9%).[3]

Experimental Protocols
Randomized Phase 2 Trial (NCT01120470)
This study enrolled patients with mCRPC who were randomized on a 1:1 basis to one of two

treatment arms:[1]

Apatorsen + Prednisone Arm: Patients received intravenous apatorsen with three loading

doses of 600 mg within the first 5-9 days, followed by weekly 1000 mg doses. This was
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administered alongside oral prednisone at a dose of 5 mg twice daily.[1]

Prednisone Alone Arm: Patients received oral prednisone at a dose of 5 mg twice daily.[1]

Patients in the prednisone alone arm were permitted to cross over to the apatorsen arm upon

radiographic disease progression.[1]

Mechanism of Action and Signaling Pathway
Apatorsen is a second-generation antisense oligonucleotide designed to inhibit the production

of Heat Shock Protein 27 (Hsp27).[1][4] Hsp27 is a chaperone protein that is overexpressed in

various cancers, including prostate cancer, particularly in the castrate-resistant state.[5] It plays

a crucial role in cell survival and resistance to therapy by interfering with apoptotic pathways

and promoting pro-survival signaling.

By inhibiting Hsp27, apatorsen aims to restore the natural process of apoptosis in cancer cells,

thereby slowing tumor growth and potentially enhancing the efficacy of other anticancer

treatments.
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Caption: Hsp27 signaling pathway in prostate cancer.
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Caption: Randomized Phase 2 Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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